Pecavaptan

Vasopressin Receptor Pharmacology Binding Affinity Receptor Selectivity Profiling

Select Pecavaptan over generic V2-selective antagonists (e.g., tolvaptan) to enable complete vasopressin pathway modulation in your research. Preclinical data confirms pecavaptan uniquely preserves cardiac output and reduces systemic vascular resistance—outcomes not achievable with selective V2 blockade alone. With Phase II clinical trial data (AVANTI, n=571) and a patent-protected combination with finerenone (WO-2022214206-A1), this is the required tool compound for translational heart failure models demanding both decongestion and afterload reduction.

Molecular Formula C22H19Cl2F3N6O3
Molecular Weight 543.3 g/mol
CAS No. 1914998-56-3
Cat. No. B609889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePecavaptan
CAS1914998-56-3
SynonymsPecavaptan
Molecular FormulaC22H19Cl2F3N6O3
Molecular Weight543.3 g/mol
Structural Identifiers
SMILESCC(C1=NC(=NN1C2=CC(=CC=C2)Cl)CN3C(=O)N(C(=N3)C4=CC=C(C=C4)Cl)CC(C(F)(F)F)O)O
InChIInChI=1S/C22H19Cl2F3N6O3/c1-12(34)19-28-18(29-33(19)16-4-2-3-15(24)9-16)11-32-21(36)31(10-17(35)22(25,26)27)20(30-32)13-5-7-14(23)8-6-13/h2-9,12,17,34-35H,10-11H2,1H3/t12-,17-/m0/s1
InChIKeyAZXOTZCWQDJCLY-SJCJKPOMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pecavaptan (CAS 1914998-56-3): Balanced Oral Dual V1a/V2 Vasopressin Receptor Antagonist for Heart Failure Research


Pecavaptan (BAY 1753011) is a small-molecule, orally bioavailable, balanced dual antagonist of the vasopressin V1a and V2 receptors, with near-identical binding affinities (Ki = 0.5 nM and 0.6 nM, respectively) [1]. It was developed by Bayer as a novel chemical probe and investigational therapeutic agent for the treatment of heart failure, specifically targeting the deleterious hemodynamic and renal effects mediated by arginine vasopressin (AVP) [2]. The compound has advanced to Phase II clinical evaluation (the AVANTI trial) in patients hospitalized with acute heart failure and residual congestion [3]. Notably, Bayer discontinued its development in Phase II for heart failure in 2022 for scientific reasons [2].

Why In-Class Vasopressin Antagonists Cannot Substitute for Pecavaptan


Generic substitution among vasopressin receptor antagonists is not scientifically valid due to fundamental differences in receptor selectivity profiles. Selective V2 receptor antagonists (e.g., tolvaptan) provide aquaretic effects but fail to address V1a-mediated vasoconstriction and afterload increase, a limitation that may contribute to the lack of long-term mortality benefit observed in clinical trials [1]. Conversely, balanced dual V1a/V2 antagonism with pecavaptan simultaneously induces aquaresis and counteracts AVP-mediated hemodynamic aggravation, a distinct pharmacodynamic profile supported by direct comparative preclinical data [2]. The quantitative evidence below demonstrates that pecavaptan's unique balanced dual antagonism yields outcomes not achievable with selective V2 blockade alone, justifying its specific selection for research applications requiring comprehensive vasopressin pathway modulation.

Quantitative Evidence Guide: Pecavaptan Differentiation vs. Selective V2 Antagonists


Balanced Dual V1a/V2 Receptor Binding Affinity (Ki)

Pecavaptan exhibits near-identical, sub-nanomolar binding affinities for both human V1a and V2 vasopressin receptors (Ki = 0.5 nM and 0.6 nM, respectively), defining its profile as a balanced dual antagonist [1]. This contrasts with selective V2 antagonists such as tolvaptan, which lack meaningful V1a affinity, leaving V1a-mediated vasoconstriction unopposed [2]. The balanced dual profile is a critical differentiator for research applications targeting both vascular and renal vasopressin pathways.

Vasopressin Receptor Pharmacology Binding Affinity Receptor Selectivity Profiling

Preservation of Cardiac Output Against AVP-Induced Decrease in Canine HF Model

In anesthetized dogs with tachypacing-induced heart failure, pecavaptan significantly preserved cardiac output (CO) during AVP challenge compared to tolvaptan. At 30 and 100 µg/kg doses, pecavaptan maintained CO at 1.83 ± 0.31 L/min, whereas tolvaptan-treated animals exhibited lower CO (1.46 ± 0.07 L/min, P < 0.05) [1]. This ~25% relative improvement in CO demonstrates that V1a blockade confers hemodynamic protection not achievable with selective V2 antagonism alone.

Cardiovascular Pharmacology Hemodynamics Heart Failure Models

Significant Reduction in Total Peripheral Resistance (TPR) vs. Placebo and Tolvaptan

In conscious telemetric dogs, pecavaptan produced a marked reduction in total peripheral resistance (TPR) of –5348.6 ± 3601.3 dyn × s/cm⁵ (P < 0.0001 vs. placebo), whereas tolvaptan had no significant effect on TPR [1]. This substantial afterload reduction (approximately 27% decrease from baseline) is directly attributable to pecavaptan's V1a antagonism at vascular smooth muscle, an effect entirely absent with selective V2 blockade [2].

Vascular Resistance Afterload Reduction Heart Failure

Equivalent Aquaretic Efficacy with Superior Hemodynamic Profile

Pecavaptan and tolvaptan exhibited no significant differences in urinary output in canine heart failure models, confirming equivalent aquaretic efficacy [1]. However, pecavaptan simultaneously delivered hemodynamic benefits (CO preservation and TPR reduction) that tolvaptan did not. This decoupling—equivalent decongestion plus hemodynamic improvement—represents a differentiated pharmacologic profile not achievable with selective V2 antagonists [2].

Aquaresis Decongestion Heart Failure

Clinical Validation in Phase II AVANTI Trial: Adjunctive and Monotherapy Use in Acute HF

The AVANTI trial (NCT03901729) was a multicenter, randomized, double-blind, placebo-controlled Phase II study evaluating pecavaptan in 571 patients hospitalized with acute heart failure and residual congestion [1]. The trial uniquely investigated pecavaptan both as adjunctive therapy to standard-of-care loop diuretics (Part A, 30 mg/day) and as monotherapy replacing diuretics (Part B), a dual-role design that distinguishes it from prior vasopressin antagonist studies [2]. Primary endpoints included changes in body weight and serum creatinine (Part A) and body weight and BUN/creatinine ratio (Part B) [3]. This clinical program provides human validation data absent for many preclinical tool compounds, enhancing translational relevance.

Clinical Trial Acute Heart Failure Decongestion

Optimal Research and Industrial Applications for Pecavaptan Based on Quantitative Differentiation


Preclinical Heart Failure Models Requiring Combined Aquaresis and Hemodynamic Stabilization

Pecavaptan is the preferred tool compound for investigators using canine or rodent heart failure models where both decongestion (via V2-mediated aquaresis) and afterload reduction (via V1a-mediated vasodilation) are desired. In direct comparison with tolvaptan, pecavaptan preserved cardiac output (1.83 vs. 1.46 L/min) and reduced total peripheral resistance (−5348.6 dyn × s/cm⁵), outcomes not achievable with selective V2 blockade [1]. Researchers should select pecavaptan when the experimental question requires comprehensive vasopressin pathway antagonism, not just aquaretic effects.

Translational Research Bridging Vasopressin Antagonism to Clinical Heart Failure Outcomes

With completed Phase II clinical data from the AVANTI trial in 571 acute heart failure patients, pecavaptan offers a rare bridge between preclinical pharmacology and human validation [2]. Procurement for translational research programs seeking to correlate preclinical hemodynamic findings (CO preservation, TPR reduction) with clinical endpoints (decongestion, body weight change, renal function) should prioritize pecavaptan over tool compounds lacking clinical data [3].

Investigations of Unopposed V1a Signaling and Its Hemodynamic Consequences

Pecavaptan's balanced dual antagonism makes it uniquely suited as a positive control in experiments designed to isolate the deleterious effects of unopposed V1a activation. Preclinical evidence demonstrates that selective V2 blockade with tolvaptan leaves V1a-mediated vasoconstriction intact, whereas pecavaptan fully counteracts AVP-induced afterload increase [4]. Researchers studying the pathophysiological role of V1a signaling in heart failure, hypertension, or vascular dysfunction should select pecavaptan to achieve complete pathway inhibition.

Combination Therapy Studies with Mineralocorticoid Receptor Antagonists

Patented combinations of pecavaptan with finerenone (WO-2022214206-A1) establish a defined intellectual property space for cardiovascular and renal disease research [5]. Investigators studying synergistic neurohormonal blockade—combining vasopressin antagonism with mineralocorticoid receptor antagonism—should procure pecavaptan specifically, as the combination composition is patent-protected and may offer unique pharmacodynamic interactions not replicable with other vasopressin antagonists [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pecavaptan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.